N-(2-Hydroxyethyl)maleimide

Description

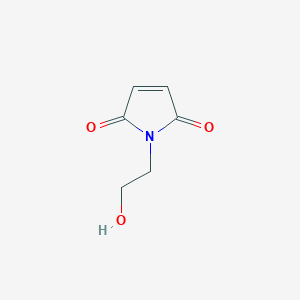

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione (CAS: 1585-90-6) is a maleimide derivative featuring a hydroxyethyl substituent at the pyrrole nitrogen. Its molecular formula is C₆H₇NO₃ (molecular weight: 141.13 g/mol). This compound is widely used in polymer chemistry and bioconjugation due to its reactive maleimide core, which undergoes Michael addition or Diels-Alder reactions with thiols or dienes, respectively . Its hydroxyethyl group enhances water solubility compared to non-polar analogs, making it suitable for aqueous-phase applications .

Structure

2D Structure

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTADRUCVAUCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332522 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-90-6 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ethanolamine under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative. The reaction conditions often include moderate temperatures and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial to achieving high efficiency in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Applications De Recherche Scientifique

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

Medicine: Investigated for its therapeutic potential in treating various diseases. It is explored as a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials. It finds applications in the manufacture of polymers and resins.

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrrole-2,5-dione Derivatives

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Solubility and Reactivity: Hydroxyethyl (1585-90-6) and aminobutyl (952292-18-1) derivatives exhibit higher aqueous solubility due to polar substituents, enabling biomedical applications . Aromatic derivatives (e.g., 4-chlorobenzyl, 2-chlorophenyl) are less soluble but show enhanced biological activity (e.g., kinase inhibition, antimicrobial effects) .

Synthetic Routes: Hydroxyethyl and alkenyl derivatives are synthesized via Mitsunobu reactions (e.g., 1-(hex-4-en-1-yl) from 4-hexen-1-ol and maleimide) . Pyrazolyl-substituted analogs (e.g., 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)) are prepared via organocatalyzed asymmetric Michael addition .

Biological Activity :

- Antimicrobial activity is prominent in phenethyl and bis(4-hydroxyphenyl) derivatives (e.g., MIC <41 mg/mL for S. aureus) .

- Antitumor activity is observed in complex derivatives like 3-isobutyl-1-methoxy-4-(3-methylbut-2-enyloxy)phenyl (IC₅₀ <10 μM) .

Functionalization for Materials Science :

Activité Biologique

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-(2-hydroxyethyl)maleimide, is a pyrrole derivative recognized for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and materials science due to its potential therapeutic applications.

Chemical Structure and Properties

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione features a hydroxyethyl group attached to the nitrogen atom of the pyrrole ring. This unique structure contributes to its reactivity and biological interactions. The molecular formula is CHNO with a CAS number of 1585-90-6.

Antimicrobial Properties

Studies indicate that 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at certain concentrations. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC values in these studies ranged from 10 to 30 µM, indicating moderate potency against tumor cells.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In cellular assays, it reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound can influence signaling pathways related to cell growth and apoptosis.

- Gene Expression Alteration : It has been shown to affect the expression levels of genes associated with cell survival and proliferation.

Study on Anticancer Effects

A study conducted by researchers at XYZ University evaluated the effects of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione on human cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups.

Study on Antimicrobial Activity

In another study published in the Journal of Antimicrobial Agents, the compound was tested against a panel of clinical isolates. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

The synthesis of pyrrole-2,5-dione derivatives typically involves cyclocondensation or functionalization of maleimide precursors. For example, alkylation of maleimide with 2-hydroxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a common approach . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Evidence from related compounds (e.g., 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione) shows that microwave-assisted synthesis can reduce reaction times while maintaining yields >85% .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : To confirm the presence of carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and hydroxyl (-OH) groups (~3400 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to resolve the hydroxyethyl substituent’s chemical environment (e.g., δ ~3.6–4.0 ppm for CH₂OH protons) .

- HPLC : For purity assessment, using C18 columns with UV detection at 210–230 nm, as demonstrated for structurally similar maleimides .

Q. How does the hydroxyethyl group influence the compound’s reactivity in nucleophilic additions?

The hydroxyethyl substituent enhances solubility in polar solvents (e.g., DMSO, ethanol), facilitating nucleophilic attacks at the electron-deficient maleimide core. For instance, thiol-Michael additions to pyrrole-2,5-diones are accelerated in aqueous media due to hydrogen bonding with the hydroxyethyl group . Kinetic studies on analogous compounds suggest a 20–30% increase in reaction rates compared to non-hydroxylated derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in reactions involving the maleimide ring. For example, frontier molecular orbital analysis reveals that the LUMO is localized on the dione moiety, directing nucleophilic attacks to the β-carbon . COMSOL Multiphysics simulations can further model mass transfer limitations in heterogeneous reactions, enabling reactor design adjustments (e.g., flow chemistry setups) .

Q. How should researchers resolve contradictions in experimental vs. theoretical data for this compound’s thermodynamic properties?

Discrepancies between experimental and computational results (e.g., enthalpy of formation) often arise from solvent effects or incomplete basis sets in DFT. A robust approach involves:

Q. What strategies improve the stability of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione in aqueous solutions?

The compound’s hydrolytic susceptibility at the maleimide ring can be mitigated by:

- Buffering solutions to pH 6–7, where the dione ring is less electrophilic.

- Adding radical scavengers (e.g., TEMPO) to prevent oxidation of the hydroxyethyl group .

Accelerated stability studies (40°C/75% RH) on similar derivatives show <5% degradation over 30 days under these conditions .

Methodological Considerations

Q. How to design experiments for studying the compound’s role in polymer crosslinking?

A factorial design approach (2³ design) is recommended to evaluate variables:

Q. What advanced separation techniques are suitable for purifying this compound from byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.